3,4'-Dibromobenzophenone
Overview
Description
3,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O It is a derivative of benzophenone, where two bromine atoms are substituted at the 3 and 4’ positions of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dibromobenzophenone can be synthesized through several methods. One common approach involves the Diels-Alder reaction followed by aromatization. For instance, divinylcarbinol reacts with 2,3-dicyano-5,6-dichloro-p-benzoquinone in dichloromethane at 25°C under an inert atmosphere to form an intermediate. This intermediate then reacts with 3-bromofuran and magnesium iodide in dichloromethane at 0°C. Finally, the product undergoes aromatization with sodium methoxide in methanol and dimethyl sulfoxide at room temperature .
Industrial Production Methods: Industrial production of 3,4’-Dibromobenzophenone typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed polycondensation reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dibromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carbonyl group in the benzophenone structure can undergo oxidation or reduction under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .
Scientific Research Applications
3,4’-Dibromobenzophenone has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities and medicinal properties.
Mechanism of Action
The mechanism by which 3,4’-Dibromobenzophenone exerts its effects involves interactions at the molecular level. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, which are facilitated by the presence of the bromine atoms and the carbonyl group .
Comparison with Similar Compounds
4,4’-Dibromobenzophenone: Another dibrominated derivative of benzophenone with bromine atoms at the 4 and 4’ positions.
3,3’-Dibromobenzophenone: A derivative with bromine atoms at the 3 and 3’ positions.
Uniqueness: Compared to its isomers, it may exhibit different photophysical properties and reactivity patterns .
Properties
IUPAC Name |
(3-bromophenyl)-(4-bromophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJZMUSEZIVLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568106 | |
Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83699-51-8 | |
Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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